N'-[(E)-1,3-benzodioxol-5-ylmethylidene]-2-[(3-methylphenyl)amino]acetohydrazide (non-preferred name)
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Overview
Description
N’-[(E)-1,3-benzodioxol-5-ylmethylidene]-2-[(3-methylphenyl)amino]acetohydrazide is a complex organic compound with a unique structure that includes a benzodioxole ring and a hydrazide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-[(E)-1,3-benzodioxol-5-ylmethylidene]-2-[(3-methylphenyl)amino]acetohydrazide typically involves the condensation of 1,3-benzodioxole-5-carbaldehyde with 2-[(3-methylphenyl)amino]acetohydrazide under specific reaction conditions. The reaction is usually carried out in an organic solvent such as ethanol or methanol, with the presence of an acid catalyst to facilitate the condensation process .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
N’-[(E)-1,3-benzodioxol-5-ylmethylidene]-2-[(3-methylphenyl)amino]acetohydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the hydrazide group to an amine.
Substitution: The benzodioxole ring can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Electrophilic aromatic substitution reactions often require catalysts like aluminum chloride (AlCl₃) or iron(III) chloride (FeCl₃).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides, while reduction can produce amines.
Scientific Research Applications
N’-[(E)-1,3-benzodioxol-5-ylmethylidene]-2-[(3-methylphenyl)amino]acetohydrazide has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in drug development.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N’-[(E)-1,3-benzodioxol-5-ylmethylidene]-2-[(3-methylphenyl)amino]acetohydrazide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- N’-[(E)-1,3-benzodioxol-5-ylmethylidene]-2-chlorobenzohydrazide
- N’-[(E)-1,3-benzodioxol-5-ylmethylidene]-2-(3,5-dioxo-2,3,4,5-tetrahydro-1,2,4-triazin-6-yl)acetohydrazide
- N’-[(E)-1,3-benzodioxol-5-ylmethylidene]-2-cyanoacetohydrazide
Uniqueness
N’-[(E)-1,3-benzodioxol-5-ylmethylidene]-2-[(3-methylphenyl)amino]acetohydrazide is unique due to its specific structural features, such as the presence of a benzodioxole ring and a hydrazide group
Properties
Molecular Formula |
C17H17N3O3 |
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Molecular Weight |
311.33 g/mol |
IUPAC Name |
N-[(E)-1,3-benzodioxol-5-ylmethylideneamino]-2-(3-methylanilino)acetamide |
InChI |
InChI=1S/C17H17N3O3/c1-12-3-2-4-14(7-12)18-10-17(21)20-19-9-13-5-6-15-16(8-13)23-11-22-15/h2-9,18H,10-11H2,1H3,(H,20,21)/b19-9+ |
InChI Key |
LADVXVULEYQWPP-DJKKODMXSA-N |
Isomeric SMILES |
CC1=CC(=CC=C1)NCC(=O)N/N=C/C2=CC3=C(C=C2)OCO3 |
Canonical SMILES |
CC1=CC(=CC=C1)NCC(=O)NN=CC2=CC3=C(C=C2)OCO3 |
Origin of Product |
United States |
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